

Analytical Methods for Quantifying Vidofludimus Plasma Concentrations: Application Notes and Protocols

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Compound Focus: Vidofludimus

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Introduction

Vidofludimus calcium (IMU-838) is an **orally available small molecule** inhibitor of human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) with additional **nuclear receptor related 1 (Nurr1) activation** properties. It is currently in clinical development for multiple chronic inflammatory and autoimmune diseases including **multiple sclerosis, ulcerative colitis, and rheumatoid arthritis** [1] [2]. The pharmacokinetic profile of **vidofludimus** demonstrates **dose-proportional exposure** across a clinical dose range of 10-50 mg, with a **geometric mean plasma half-life of approximately 30 hours** at steady state, supporting once-daily dosing regimens [3]. Robust bioanalytical methods for quantifying **vidofludimus** plasma concentrations are essential for **dose selection, exposure-response characterization, and therapeutic drug monitoring** in clinical development.

Sample Collection and Processing Protocols

Blood Collection and Processing

Standardized protocols for sample collection and processing are critical for generating reliable plasma concentration data:

- **Collection Tube:** 3.0 ml K₂ EDTA Vacutainer tubes [3]
- **Processing Time:** Centrifugation within **45 minutes** of blood draw [3]
- **Centrifugation Parameters:** 10 minutes at approximately **2,000× g** using a precooled centrifuge (5°C) [3]
- **Plasma Aliquot Preparation:** Two aliquots of **0.3 mL plasma** each (main and backup samples) extracted using precision pipettes [3]
- **Storage Conditions:** Plasma samples stored at **-20°C** until analysis [3]
- **Storage Stability:** Validated for up to **3 months** under these conditions [3]

Sample Collection Timepoints

Optimal sampling strategies for pharmacokinetic studies include:

- **Single-dose Studies:** Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose [3]
- **Multiple-dose Studies:** Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose on selected days [3]
- **Trough Concentrations:** Pre-dose samples collected at each clinic visit [4]

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reference method for **vidofludimus** quantification uses a **validated direct liquid chromatography tandem mass spectrometry approach** [4]. This technique provides the necessary **sensitivity, specificity, and throughput** required for clinical trial sample analysis.

3.1.1 Sample Preparation Procedure

- **Thawing:** Frozen plasma samples are thawed at **room temperature** or in a refrigerated environment
- **Aliquoting:** Precisely transfer **100 µL** of plasma to labeled analysis tubes
- **Protein Precipitation:** Add **300 µL** of internal standard solution in organic solvent (e.g., acetonitrile or methanol)

- **Vortexing:** Mix thoroughly for **30-60 seconds**
- **Centrifugation:** Centrifuge at **$\geq 10,000\times g$** for **5-10 minutes** to precipitate proteins
- **Supernatant Transfer:** Carefully transfer clarified supernatant to autosampler vials

3.1.2 LC-MS/MS Operating Conditions

Table: Typical LC-MS/MS Parameters for **Vidofludimus** Quantification

Parameter	Specification	Purpose
Chromatography	Reverse-phase C18 column (e.g., 2.1×50 mm, 1.8-2.7 μm)	Separation
Mobile Phase A	0.1% Formic acid in water	Aqueous component
Mobile Phase B	0.1% Formic acid in acetonitrile or methanol	Organic component
Gradient	5-95% B over 3-5 minutes	Elution
Flow Rate	0.3-0.6 mL/min	Column optimization
Injection Volume	5-20 μL	Sensitivity
Mass Spectrometer	Triple quadrupole with ESI source	Detection
Ionization Mode	Negative or positive ESI	Ionization efficiency
MRM Transition	m/z 355.1 \rightarrow specific product ion	Selectivity

Method Validation Parameters

Bioanalytical methods should be validated according to regulatory guidelines assessing:

- **Accuracy and Precision:** Intra-day and inter-day variability $\leq 15\%$
- **Linearity:** Typically 1-500 ng/mL range with $R^2 \geq 0.99$
- **Selectivity:** No interference from plasma matrix components
- **Recovery:** Extraction efficiency consistent and reproducible

- **Stability:** Bench-top, freeze-thaw, and long-term storage stability

Pharmacokinetic Data Analysis

Key Pharmacokinetic Parameters

Table: Mean Pharmacokinetic Parameters of **Vidofludimus** from Clinical Studies [3]

Parameter	10 mg Single Dose	30 mg Single Dose	45 mg Multiple Dose	50 mg Multiple Dose
C_{max} (ng/mL)	Data not reported	Data not reported	Data not reported	Data not reported
T_{max} (h)	Data not reported	Data not reported	Data not reported	Data not reported
AUC_t (h·ng/mL)	Data not reported	Data not reported	Data not reported	Data not reported
t_{1/2} (h)	~30	~30	~30	~30
Accumulation Ratio	-	-	~2	~2
Time to Steady State	-	-	6-8 days	6-8 days

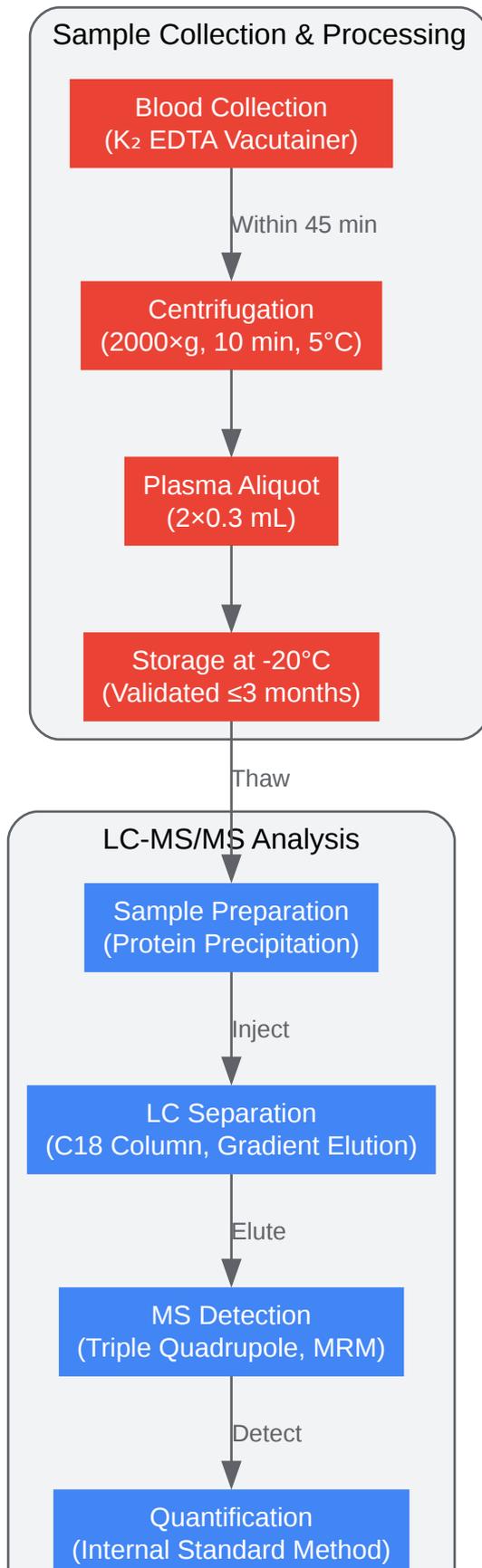
Critical Pharmacokinetic Characteristics

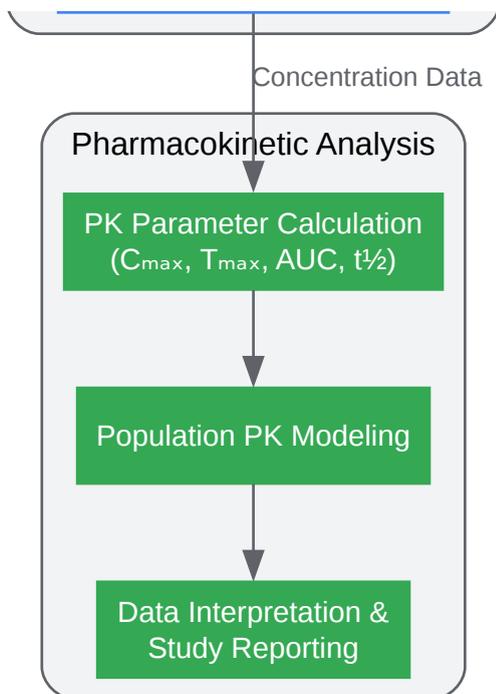
- **Dose Proportionality:** **Vidofludimus** exhibits **dose-proportional pharmacokinetics** after single and multiple oral dosing in the 10-50 mg range [3]
- **Food Effect:** **No clinically relevant impact** of food on pharmacokinetics [3]
- **Absorption:** Well absorbed after oral administration with **once-daily dosing suitability** [3]

- **Metabolism:** Primarily metabolized via **O-demethylation** with **CYP2C8** as the predominant hepatic CYP isoform involved; **CYP2C9** contributes to a lesser extent [3]
- **Accumulation:** **Approximately 2-fold accumulation** with multiple daily dosing [3]

The following diagram illustrates the complete workflow from sample collection to data analysis:

Vidofludimus Plasma Concentration Analysis Workflow





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Clinical Applications and Correlations

Exposure-Response Relationships

Therapeutic drug monitoring of **vidofludimus** has established several key exposure-response relationships:

- **DHODH Inhibition:** Plasma concentrations correlate with **inhibition of activated lymphocyte proliferation** [3] [5]
- **Biomarker Modulation:** Dose-dependent reductions in **neurofilament light chain (NfL) levels** observed in multiple sclerosis patients [1] [2]
- **Clinical Efficacy:** **30 mg and 45 mg daily doses** demonstrated significant suppression of gadolinium-enhancing lesions (74-78%) in relapsing-remitting multiple sclerosis [2]
- **Safety Relationships:** Hematuria observed primarily at higher exposure levels (AUC_{0-24,ss} >259.5 h·µg/mL) [3]

Special Population Considerations

- **Hepatic Impairment:** Potential need for dose adjustment due to primary CYP2C8 metabolism [3]
- **Renal Impairment:** Monitoring recommended as renal elimination pathway not fully characterized
- **Drug Interactions:** Potential interactions with **strong CYP2C8 inhibitors/inducers**; limited interaction potential with food [3]

Quality Control and Assurance

Batch Acceptance Criteria

- **Calibration Standards:** $\geq 75\%$ ($\geq 6/8$) should be within $\pm 15\%$ of nominal values ($\pm 20\%$ at LLOQ)
- **Quality Controls:** $\geq 67\%$ of QC levels ($\geq 4/6$) and $\geq 50\%$ at each concentration should be within $\pm 15\%$ of nominal values
- **IS Response:** Consistent internal standard response across all samples ($< 30\%$ variability)

Documentation Requirements

- **Sample Chain of Custody:** Complete documentation from collection to analysis
- **Instrument Calibration Records:** Daily system suitability and mass calibration verification
- **Processing Deviations:** Documentation and impact assessment of any deviations from protocol

Troubleshooting Guide

Table: Common LC-MS/MS Issues and Resolution Strategies

Issue	Potential Causes	Resolution Approaches
Low Sensitivity	Source contamination, MS calibration drift, matrix effects	Clean ion source, recalibrate MS, optimize source parameters, modify extraction
Poor Chromatography	Column degradation, mobile phase issues, inadequate gradient	Replace column, prepare fresh mobile phases, adjust gradient

Issue	Potential Causes	Resolution Approaches
Irreproducible Retention	Temperature fluctuations, mobile phase inconsistency, column failure	Use column heater, ensure mobile phase consistency, replace column
High Background	Contaminated solvents, system carryover, matrix interference	Use HPLC-grade solvents, implement wash steps, improve sample cleanup

Conclusion

The validated LC-MS/MS method for quantifying **vidofludimus** plasma concentrations provides **robust, sensitive, and specific measurement** of drug exposure in clinical samples. Adherence to the standardized protocols for **sample collection, processing, and analysis** ensures generation of high-quality pharmacokinetic data essential for dose selection and therapeutic optimization across multiple autoimmune indications. The **dose-proportional pharmacokinetics** and **favorable half-life** of **vidofludimus** support its continued clinical development with therapeutic drug monitoring playing a crucial role in establishing optimal dosing regimens for diverse patient populations.

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